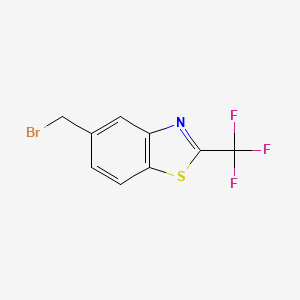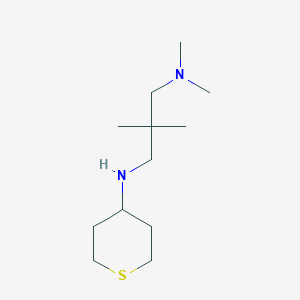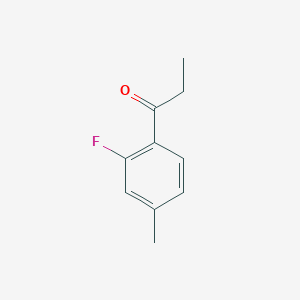![molecular formula C9H13NO B13030085 [2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)
[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol: is an organic compound that features both an amino group and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-((1s)-1-Aminoethyl)phenyl]methan-1-ol typically involves the reduction of a corresponding nitro compound or the reductive amination of a ketone. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the nitro precursor is reduced in the presence of a metal catalyst under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro precursor can be reduced to form the amino group.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Derivatives with different functional groups attached to the benzene ring.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential therapeutic properties.
- Studied for its interactions with biological targets.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which [2-((1s)-1-Aminoethyl)phenyl]methan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Phenylethanolamine: Similar structure with an amino group and hydroxyl group attached to an ethyl chain.
Phenylpropanolamine: Contains an additional carbon in the chain compared to [2-((1s)-1-Aminoethyl)phenyl]methan-1-ol.
Phenylephrine: A related compound used as a decongestant.
Uniqueness:
- The specific arrangement of the amino and hydroxyl groups in this compound provides unique chemical properties.
- Its structure allows for specific interactions with biological targets, making it valuable for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
[2-[(1S)-1-aminoethyl]phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m0/s1 |
Clé InChI |
FZBFLFFXMNPDIV-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1CO)N |
SMILES canonique |
CC(C1=CC=CC=C1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13030002.png)
![Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13030004.png)

![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)
![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)
![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)

![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)

![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)




